![molecular formula C28H26N4O6S B2992029 3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034368-35-7](/img/structure/B2992029.png)
3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26N4O6S and its molecular weight is 546.6. The purity is usually 95%.
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Scientific Research Applications
Radioiodination and Biodistribution
A study involving a structurally related compound, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, explored its potential as a radiopharmaceutical. It was successfully labeled with radioactive iodine, and biodistribution studies in tumor-bearing mice indicated significant uptake in the thyroid and tumor cells, suggesting its application in cancer diagnosis or therapy through targeted radiopharmaceuticals (Al-Salahi et al., 2018).
Synthesis and Biological Activities
Another research effort focused on the synthesis of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, demonstrating a process to produce compounds with varied biological activities. These compounds were screened for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Saleh et al., 2004).
Antimicrobial Activity Evaluation
Quinoline derivatives containing an azole nucleus, including those similar in structure to the compound , have been synthesized and evaluated for antimicrobial activity. These studies found that certain derivatives showed good to moderate activity against a variety of microorganisms, highlighting their potential in antimicrobial therapy (Özyanik et al., 2012).
Analgesic and Anti-inflammatory Activities
Research into 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has unveiled their analgesic and anti-inflammatory potentials. Certain derivatives exhibited significant activity in these areas, suggesting their application in pain and inflammation management (Alagarsamy et al., 2011).
Antioxidant Studies
Studies on quinazolin derivatives have also explored their antioxidant capabilities. Some compounds demonstrated excellent scavenging capacity against radicals, surpassing common antioxidants like ascorbic acid in efficacy, pointing towards their utility in managing oxidative stress-related conditions (Al-azawi, 2016).
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O6S/c1-34-21-12-8-5-9-17(21)15-32-27(33)19-10-6-7-11-20(19)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNULHJTFVWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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